3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one
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Overview
Description
3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazole, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted imidazopyridine derivatives .
Scientific Research Applications
3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-imidazo[4,5-b]pyridine: Known for its potential as a type 2 diabetes inhibitor.
3-methyl-3H-imidazo[4,5-b]pyridine:
Thiazolo[4,5-b]pyridine: Explored for its antimicrobial and anticancer properties.
Uniqueness
3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one stands out due to its specific structural features and diverse biological activities.
Properties
IUPAC Name |
1,3a,4,7a-tetrahydroimidazo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-4,6H,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSEFHAIFAWEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2C1NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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